molecular formula C27H31N7O B2555920 N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide CAS No. 1021094-33-6

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide

Cat. No. B2555920
CAS RN: 1021094-33-6
M. Wt: 469.593
InChI Key: CBHCNFPHPKEGNO-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzylpiperazine, a pyrazolopyrimidine, and a benzamide group. These functional groups suggest that the compound could have interesting biological activities, as these groups are often found in bioactive molecules .

Scientific Research Applications

Synthesis and Biological Evaluation

A novel series of pyrazolopyrimidine derivatives was synthesized to explore their potential as anticancer and anti-5-lipoxygenase agents. These derivatives were evaluated for cytotoxic activities against cancer cell lines and their ability to inhibit 5-lipoxygenase, an enzyme involved in inflammation and cancer. The study highlighted the structure-activity relationship (SAR) of these compounds, indicating their potential therapeutic applications beyond the scope of traditional treatments (Rahmouni et al., 2016).

Anticancer Activity

The synthesis and evaluation of pyrazolo[3,4-d]pyrimidin-4-one derivatives were reported, focusing on their anticancer activity. These derivatives were tested on the MCF-7 human breast adenocarcinoma cell line, with several compounds showing significant inhibitory activity. This research suggests the potential of pyrazolopyrimidine derivatives in developing new anticancer therapies, highlighting a specific derivative with potent inhibitory activity at a relatively low concentration (Abdellatif et al., 2014).

Antitubercular Studies

Innovative homopiperazine-pyrimidine-pyrazole hybrids were synthesized and evaluated for their antitubercular activity against Mycobacterium tuberculosis strains. The study included in silico docking in the crystal structure of M. tuberculosis to understand the structural requirements for antitubercular activity. Compounds showed potent activity, demonstrating the value of nitrogen-rich hybrids in developing new treatments for tuberculosis (Vavaiya et al., 2022).

Phosphodiesterase Inhibition

Research on 3-aminopyrazolo[3,4-d]pyrimidinones explored their role as phosphodiesterase 1 (PDE1) inhibitors. The study resulted in identifying a clinical candidate, ITI-214, showing potent inhibitory potency for PDE1 with excellent selectivity. This compound is under Phase I clinical development for treating cognitive deficits associated with various central nervous system disorders (Li et al., 2016).

Antimicrobial Activity

Synthesis of new heterocycles incorporating antipyrine moiety was carried out to evaluate their antimicrobial potential. The study aimed to explore the antimicrobial activity of these newly synthesized compounds against various microbial strains, providing insights into their therapeutic potential for treating microbial infections (Bondock et al., 2008).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it exhibits promising activity, it could be further optimized and studied in more detail. Additionally, its synthesis could be optimized, and its mechanism of action could be studied in more detail .

properties

IUPAC Name

N-[2-[4-(4-benzylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O/c1-20-14-21(2)16-23(15-20)27(35)28-8-9-34-26-24(17-31-34)25(29-19-30-26)33-12-10-32(11-13-33)18-22-6-4-3-5-7-22/h3-7,14-17,19H,8-13,18H2,1-2H3,(H,28,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBHCNFPHPKEGNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)CC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-(4-benzylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethylbenzamide

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